molecular formula C23H26FN3O2 B1681076 Spiperone CAS No. 749-02-0

Spiperone

Cat. No. B1681076
CAS RN: 749-02-0
M. Wt: 395.5 g/mol
InChI Key: DKGZKTPJOSAWFA-UHFFFAOYSA-N
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Description

Spiperone is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class . It is licensed for clinical use in Japan as a treatment for schizophrenia . Spiperone is an azaspiro compound that is 1,3,8-triazaspiro[4.5]decane which is substituted at positions 1, 4, and 8 by phenyl, oxo, and 4-(p-fluorophenyl)-4-oxobutyl groups, respectively .


Synthesis Analysis

The synthesis of Spiperone involves a flexible, multistep parallel process . A library of 4-substituted piperidines, assembled utilizing reductive amination and acylation protocols, was alkylated either homogeneously or heterogeneously . The synthesis of 3-(2’-[^18F]fluoroethyl)spiperone, a radiotracer useful for imaging the brain dopamine and serotonin neurotransmitter system in vivo using positron emission tomography, has also been described .


Molecular Structure Analysis

The molecular formula of Spiperone is C23H26FN3O2 . It has a molecular weight of 395.48 g/mol . The IUPAC name is 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one .


Chemical Reactions Analysis

Spiperone can reduce the clonogenic potential of stem-like CRC cells (CRC-SCs) and induce cell cycle arrest and apoptosis, in both differentiated and CRC-SCs . The cytotoxicity of Spiperone in CRC cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction .

Scientific Research Applications

Binding to Brain Neurotransmitter Receptors

Spiperone is extensively used in research for studying brain dopamine and serotonin receptors. Studies have shown that spiperone binds to both dopamine and serotonin receptors, making it a valuable tool in understanding neurotransmitter systems in the brain. It provides insights into the distribution of dopaminergic and serotoninergic sites in tissues like the bovine caudate nucleus (Withy, Mayer, & Strange, 1980); (Withy, Mayer, & Strange, 1981).

Influence on Serotonin Receptor Binding

Spiperone's role as a pharmacological tool is highlighted in its action as a potent antagonist for various receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT2A. Its unique binding selectivity for certain serotonin receptors makes it a candidate for developing novel antagonists, especially in the context of 5-HT2A receptors (Metwally et al., 1998).

Radioactive Labeling and Visualization in Brain Studies

In research focusing on dopamine receptors, spiperone has been used in the synthesis of radiolabeled compounds such as N-11C-methyl spiperone. This compound has enabled the visualization of dopamine receptor distribution in the human brain, significantly advancing neuroimaging and neuropharmacological studies (Omokawa et al., 1985).

Accumulation in Secretory Granules

Spiperone has been observed to accumulate in certain rat pituitary tumor cells. This finding suggests that spiperone interacts with the secretory granule amine transport system, providing a deeper understanding of its mechanism in cellular systems. However, caution is advised in interpreting experiments using spiperone for measuring dopamine and serotonin receptors due to this property (Dannies et al., 1984).

Characterization of Binding Sites in Brain

Research using spiperone has helped characterize binding sites in the brain, particularly in relation to dopamine, 5-HT, and noradrenaline receptors. This characterization is crucial for understanding the in vivo behavior of these receptors and their interactions with various ligands (Chivers, Jenner, & Marsden, 1987).

Safety And Hazards

Spiperone is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is advised to use personal protective equipment, avoid breathing mist, gas or vapours, and avoid contact with skin and eye . In case of accidental ingestion, it is recommended to rinse the mouth and not induce vomiting .

Future Directions

Spiperone has been identified as a candidate for drug repurposing for colorectal cancer . By identifying new targetable pathways in CRC cells, it represents a promising starting point for the design of novel therapeutic strategies for CRC . The structural information of D2R in complex with Spiperone should be of value for designing novel antipsychotics with improved safety and efficacy .

properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGZKTPJOSAWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045205
Record name Spiperone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Spiperone

CAS RN

749-02-0
Record name Spiperone
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Record name Spiperone
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Record name spiperone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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